

# 2-Benzylquinoline: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: 2-Benzylquinoline

Cat. No.: B154654

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CAS Number: 1745-77-3

This technical guide provides an in-depth overview of **2-Benzylquinoline**, a heterocyclic aromatic organic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers its fundamental properties, a representative synthesis protocol, and its role within relevant biological signaling pathways.

## Core Properties of 2-Benzylquinoline

**2-Benzylquinoline** is an isomer of quinoline with a benzyl group substitution at the second position.<sup>[1]</sup> Its chemical and physical properties are essential for its application in experimental settings. The following table summarizes its key quantitative data.

Property	Value	Source
CAS Number	1745-77-3	[1][2][3][4][5]
Molecular Formula	C <sub>16</sub> H <sub>13</sub> N	[1][3][4]
Molecular Weight	219.28 g/mol	[1][2][3]
Boiling Point	352.5 °C	[1]
Boiling Point (Reduced Pressure)	420.50 ± 2.50 K at 0.01 kPa	[3]
logP (Octanol/Water Partition Coefficient)	3.826	[3]
Water Solubility (log <sub>10</sub> WS in mol/l)	-5.14	[3]
McGowan's Characteristic Volume (McVol)	179.300 ml/mol	[3]
SMILES	<chem>c1ccc(Cc2ccc3ccccc3n2)cc1</chem>	[3]
InChI Key	LLVHFJHCODIQJH-UHFFFAOYSA-N	[2][3][4]

## Synthesis and Experimental Protocols

The synthesis of benzyloisoquinoline derivatives can be achieved through various established chemical reactions. A common approach involves the Bischler-Napieralski reaction, which is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, followed by subsequent steps to achieve the desired benzyloisoquinoline structure.

## Representative Synthesis of a Benzyloisoquinoline Derivative

The following is a representative protocol for the synthesis of a benzyloisoquinoline derivative, which can be adapted for **2-Benzylquinoline**. This method involves the coupling of 3,4-dihydroisoquinoline with a substituted benzyl chloride using a Grignard reagent.

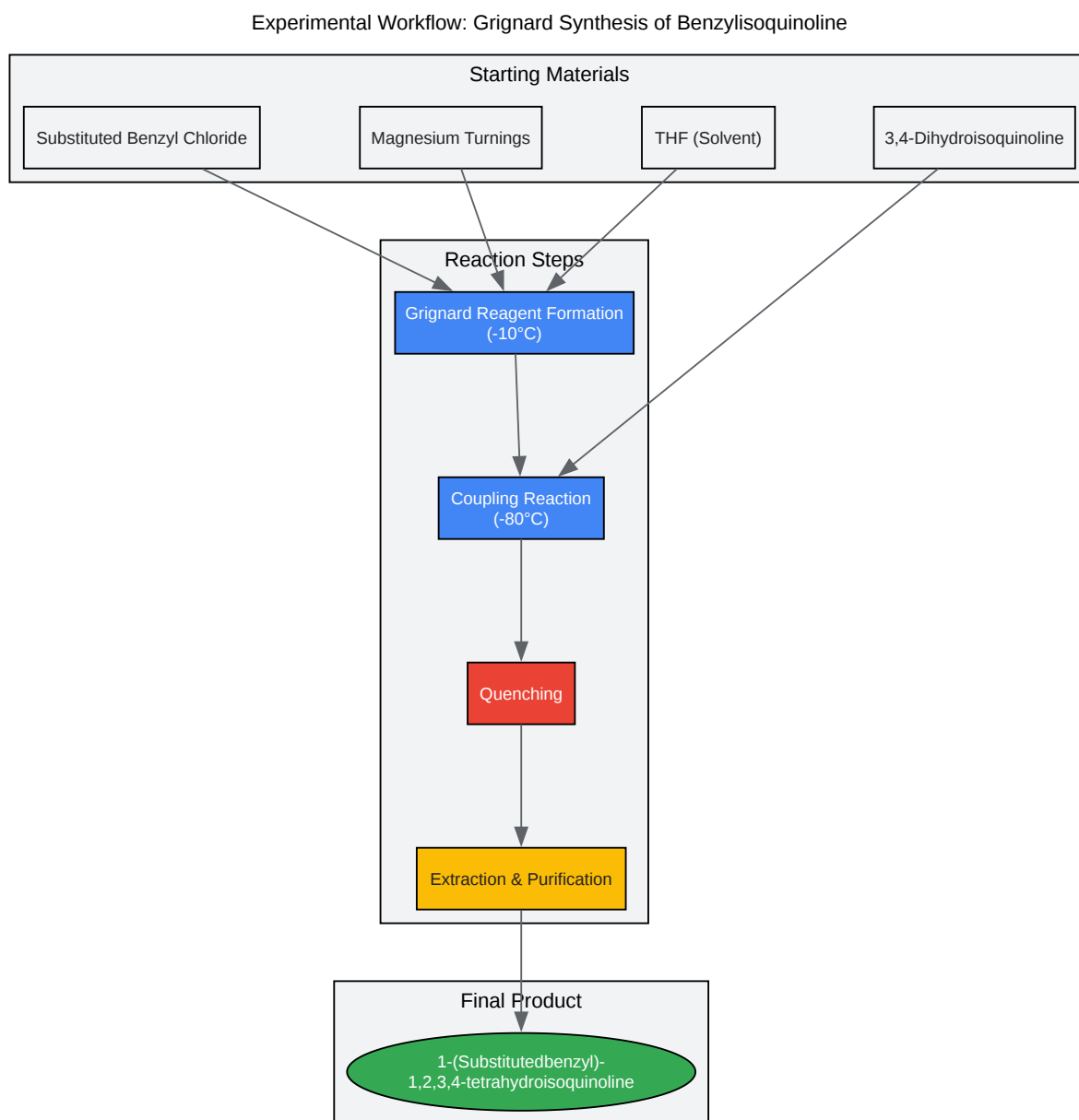
#### Materials:

- Magnesium turnings
- Iodine crystals
- 1,2-dibromoethane
- Tetrahydrofuran (THF)
- Substituted benzyl chloride
- 3,4-dihydroisoquinoline

#### Methodology:[6]

- **Grignard Reagent Preparation:** A mixture of magnesium turnings, a few crystals of iodine, and a few drops of 1,2-dibromoethane are stirred in anhydrous THF. The substituted benzyl chloride is then added to this mixture at  $-10^{\circ}\text{C}$  to form the Grignard reagent.
- **Coupling Reaction:** The prepared Grignard reagent is then added to a solution of 3,4-dihydroisoquinoline in THF at a low temperature, typically  $-80^{\circ}\text{C}$ . [6]
- **Quenching and Extraction:** The reaction is quenched with a suitable reagent, such as saturated ammonium chloride solution. The product is then extracted using an organic solvent.
- **Purification:** The crude product is purified using standard techniques like column chromatography to yield the desired 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline.
- **Aromatization (if required):** To obtain the fully aromatic quinoline ring, an oxidation step may be necessary.

This protocol provides a general framework. Researchers should optimize reaction conditions, including temperature, reaction time, and purification methods, for the specific synthesis of **2-Benzylquinoline**.



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Caption: A flowchart of the Grignard synthesis for benzyloquinoline derivatives.

## Biological Activity and Signaling Pathways

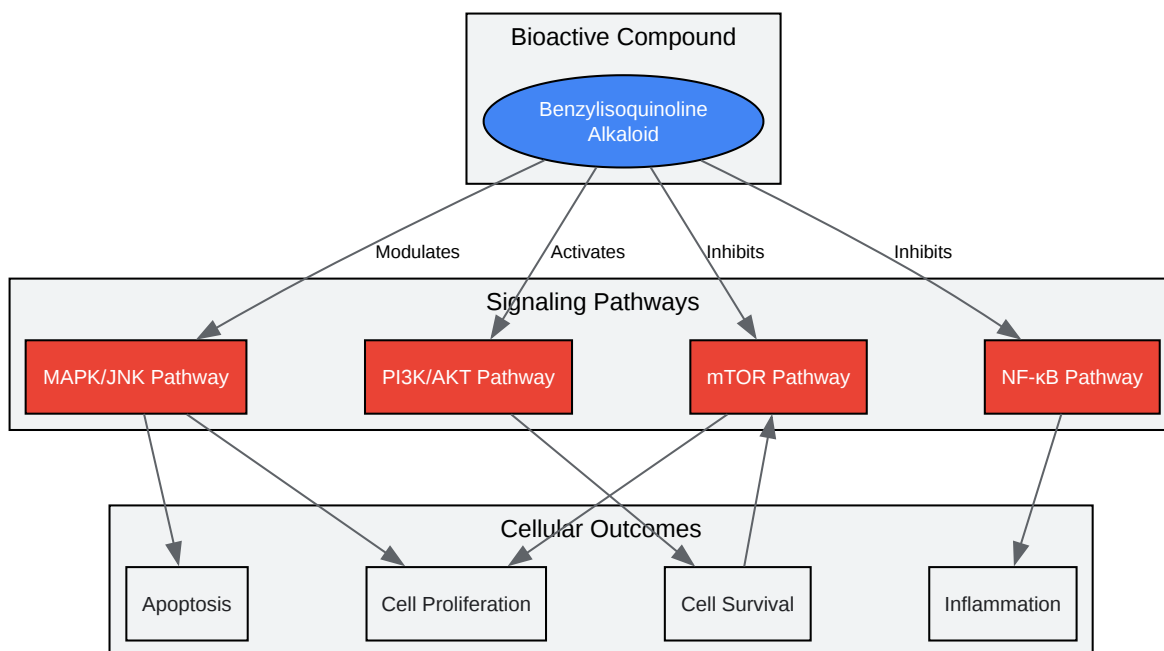
Isoquinoline alkaloids, including benzyloisoquinoline derivatives, are known for their wide range of biological activities, making them a subject of interest in drug discovery.<sup>[7]</sup> These compounds have been reported to possess antitumor, antiviral, anti-inflammatory, and neuroprotective properties.<sup>[7][8]</sup> Their mechanism of action often involves the modulation of key cellular signaling pathways.

While specific pathways for **2-Benzylquinoline** are not extensively detailed, the broader class of benzyloisoquinoline alkaloids is known to interact with several critical signaling cascades:

- **MAPK/JNK Pathway:** Mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) cascade, are crucial in regulating cellular processes like proliferation, apoptosis, and inflammation. Some benzyloisoquinoline alkaloids have been shown to modulate these pathways.<sup>[8][9]</sup>
- **NF-κB Signaling:** The nuclear factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of various natural products, including some isoquinoline alkaloids.<sup>[7]</sup>
- **mTOR Signaling:** The mammalian target of rapamycin (mTOR) pathway is central to cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain benzyloisoquinoline compounds have been found to exert their effects through the inhibition of mTOR signaling.<sup>[7]</sup>
- **PI3K/AKT Pathway:** This pathway is a critical regulator of cell survival and proliferation. Some isoquinoline alkaloids have demonstrated the ability to up-regulate this pathway, contributing to their neuroprotective effects.<sup>[7]</sup>

The interaction of benzyloisoquinoline alkaloids with these pathways highlights their potential as lead compounds for the development of novel therapeutics.

Generalized Signaling Pathways Modulated by Benzyloquinoline Alkaloids



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Caption: Interaction of benzyloquinoline alkaloids with key cellular signaling pathways.

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